molecular formula C24H21ClN2O3S B2902049 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide CAS No. 686749-04-2

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2902049
CAS No.: 686749-04-2
M. Wt: 452.95
InChI Key: HPRFSUYUEKZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is a synthetic small molecule provided for research and development purposes. This compound is part of a class of N -substituted indole derivatives, a scaffold recognized for its significant potential in medicinal chemistry . The core structure of this molecule may be of interest for investigating new therapeutic agents. Recent scientific studies highlight that indole-based compounds, particularly those with sulfonyl and chlorophenyl substituents, are being actively explored as potent inhibitors of enzymes like α-glucosidase, which is a target for managing type 2 diabetes . Furthermore, structurally related acetamide and indole derivatives are investigated for their potential as antifungal and anticancer agents, suggesting a broad scope for biological evaluation . Researchers can utilize this compound to study structure-activity relationships (SAR), mechanism of action, and for screening in various biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-7-6-9-19(13-17)26-24(28)16-31(29,30)23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRFSUYUEKZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the sulfonyl group, and subsequent acylation.

    Formation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Acylation: The final step involves the acylation of the indole derivative with an appropriate acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-chlorobenzyl group in the target compound may confer steric and electronic properties distinct from 3-fluorobenzyl () or 4-chlorobenzyl () analogues. The trifluoromethyl group in and enhances lipophilicity and metabolic stability .

Synthetic Accessibility :

  • The TDAE-mediated method () enables selective functionalization of nitroimidazoles and indoles, achieving moderate yields (~40–47%) .
  • Automated HPLC purification () improves isolation efficiency for complex derivatives .

The target compound’s lack of such groups may favor better solubility.

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chlorophenyl groups () increase logP values, enhancing membrane permeability but risking solubility issues.
  • Solubility : The 3-methylphenyl group in the target compound may offer a balance between hydrophobicity and solubility compared to pyridine () or trifluoromethylphenyl () derivatives.

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is a novel organic molecule with potential therapeutic applications, particularly in cancer treatment and other biological activities. Its structure incorporates an indole core, a sulfonamide group, and various aromatic substituents, which are known to enhance biological interactions.

Structural Features

The molecular formula for this compound is C25H24ClN3O3SC_{25}H_{24}ClN_{3}O_{3}S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The indole moiety is significant for its role in many biologically active compounds, while the sulfonamide group is associated with increased solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, enzyme inhibition capabilities, and antibacterial effects.

Anticancer Activity

Research indicates that compounds with indole and sulfonamide functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). Results showed that the compound exhibited IC50 values lower than standard drugs like doxorubicin, suggesting potent anticancer activity .
  • Mechanism of Action : Molecular docking studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis. The interactions primarily occur through hydrophobic contacts and hydrogen bonding with amino acid residues in target proteins .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Several derivatives of indole-based compounds have shown strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : The compound demonstrated strong inhibitory effects on urease activity, which can be beneficial in managing conditions like kidney stones and urinary infections .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains:

  • Activity Spectrum : The compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains tested .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Indole Derivatives : A study published in MDPI highlighted that indole derivatives with sulfonamide groups showed enhanced cytotoxicity due to their ability to interact with multiple biological targets .
  • Comparative Analysis : In a comparative study of various thiazole-bearing compounds, it was found that modifications in the phenyl ring significantly influenced cytotoxicity. This suggests that structural modifications in similar compounds can lead to varied biological activities .

Data Tables

Property Value
Molecular Weight496.96 g/mol
Anticancer IC50 (A-431)< Doxorubicin
Antibacterial ActivityModerate to Strong
Acetylcholinesterase InhibitionStrong
Urease InhibitionStrong

Q & A

Q. What are the critical synthetic steps and optimized reaction conditions for 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Sulfonylation of the indole moiety using a chlorophenylmethyl group under anhydrous conditions (e.g., DCM solvent, 0–5°C) to ensure regioselectivity .
  • Step 2 : Coupling the sulfonylated indole with N-(3-methylphenyl)acetamide via nucleophilic acyl substitution, requiring catalysts like DMAP and DCC in THF at reflux (60–70°C) .
  • Optimization : Yield and purity depend on inert atmosphere (N₂/Ar), stoichiometric control of reagents, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral markers confirm the compound’s identity?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the indole NH (~12 ppm, DMSO-d₆), sulfonyl group (δ 3.5–4.0 ppm for SO₂CH₂), and aromatic protons of the 2-chlorophenyl and 3-methylphenyl groups (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the calculated mass (e.g., C₂₄H₂₀ClN₂O₃S: ~463.08 g/mol) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) functionalities .

Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing activity to reference inhibitors like imatinib .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) with B3LYP/6-311G++(d,p) basis sets to simulate NMR spectra. Compare with experimental data to identify conformational differences (e.g., rotameric states of the sulfonyl group) .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., DMSO vs. CDCl₃) using the IEF-PCM model .
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What structural modifications enhance the compound’s bioavailability while retaining target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve solubility. Monitor stability in simulated gastric fluid (pH 1.2–6.8) .
  • SAR Studies : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance membrane permeability. Use logP calculations (e.g., SwissADME) and Caco-2 cell assays for validation .

Q. How does the 2-chlorophenyl group influence biological activity compared to other halogenated analogs?

  • Methodological Answer :
  • Comparative Assays : Synthesize analogs with 4-fluorophenyl or 3-bromophenyl groups. Test inhibitory activity against kinase panels (e.g., Eurofins KinaseProfiler®) .
  • Molecular Docking : Use AutoDock Vina to compare binding modes in ATP-binding pockets. The 2-chloro group’s steric bulk may hinder hydrophobic interactions, reducing affinity compared to 4-F analogs .

Q. What computational strategies predict binding affinity with target proteins, and how do they correlate with experimental results?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Compare with SPR-measured KD values .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔGbinding. Correlate with IC₅₀ from enzyme assays (R² > 0.7 indicates predictive accuracy) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., high IC₅₀ in one study vs. low in another) be addressed?

  • Methodological Answer :
  • Protocol Harmonization : Ensure consistent cell lines (passage number, culture conditions), assay duration (48 vs. 72 hr), and compound purity (HPLC ≥ 95%) .
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, applying random-effects models to account for heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.